N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide
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Overview
Description
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide is an organic compound with the molecular formula C10H19NO3S This compound is characterized by the presence of a cyclopropyl group, a tetrahydropyran ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide
- N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide
- Sulfonimidates
Uniqueness
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide is unique due to its specific structural features, such as the combination of a cyclopropyl group and a tetrahydropyran ring with a sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H19NO3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-cyclopropyl-3,5-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C10H19NO3S/c1-7-5-14-6-8(2)10(7)15(12,13)11-9-3-4-9/h7-11H,3-6H2,1-2H3 |
InChI Key |
HWRWCVXYTKJKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(C1S(=O)(=O)NC2CC2)C |
Origin of Product |
United States |
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